Rhodomyrtoxin B
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Overview
Description
Rhodomyrtoxin B is a complex organic compound belonging to the dibenzofuran family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a butanone moiety. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodomyrtoxin B typically involves multi-step organic reactions. The process begins with the preparation of the dibenzofuran core, followed by the introduction of hydroxyl groups and the butanone side chain. Common reagents used in these reactions include strong acids or bases for catalysis, and protective groups to ensure selective functionalization of the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Rhodomyrtoxin B undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Rhodomyrtoxin B has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rhodomyrtoxin B involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carbonyl moiety play a crucial role in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone: An anthraquinone compound with similar hydroxylation patterns.
Flavonoids: A class of compounds with similar phenolic structures and biological activities.
Uniqueness
Rhodomyrtoxin B is unique due to its specific dibenzofuran core and the presence of both hydroxyl and butanone functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H28O7 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-methyl-1-[1,3,7,9-tetrahydroxy-4,6-dimethyl-8-(2-methylbutanoyl)dibenzofuran-2-yl]butan-1-one |
InChI |
InChI=1S/C24H28O7/c1-7-9(3)17(25)15-19(27)11(5)23-13(21(15)29)14-22(30)16(18(26)10(4)8-2)20(28)12(6)24(14)31-23/h9-10,27-30H,7-8H2,1-6H3 |
InChI Key |
SGFCERQKVVMREN-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C1=C(C2=C(C(=C1O)C)OC3=C2C(=C(C(=C3C)O)C(=O)C(C)CC)O)O |
Canonical SMILES |
CCC(C)C(=O)C1=C(C2=C(C(=C1O)C)OC3=C2C(=C(C(=C3C)O)C(=O)C(C)CC)O)O |
Synonyms |
rhodomyrtoxin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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